

# A Comparative Analysis of Pressable versus Millable Lithium Disilicate: Performance and Properties

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## Compound of Interest

Compound Name: *Lithium disilicate*

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**Lithium disilicate** has become a cornerstone in modern restorative dentistry due to its excellent aesthetics and robust mechanical properties. This glass-ceramic material is available in two primary fabrication forms: heat-pressable and CAD/CAM-millable blocks. The choice between these two fabrication methods can significantly influence the clinical performance and longevity of the final restoration. This guide provides an objective comparison of their performance, supported by experimental data, to aid researchers, scientists, and dental professionals in making informed material selections.

## Data Presentation: A Quantitative Comparison

The manufacturing process has a discernible impact on the mechanical and physical properties of **lithium disilicate** restorations. The following tables summarize key performance indicators from various studies.

Table 1: Flexural Strength

Fabrication Method	Flexural Strength (MPa)	Source
Pressable	470-500	<a href="#">[1]</a>
Pressable	400	<a href="#">[2]</a>
Pressable	336-360	<a href="#">[3]</a>
Millable (CAD/CAM)	360	<a href="#">[2]</a>
Millable (CAD/CAM)	364.64	<a href="#">[4]</a>

Table 2: Fracture Toughness

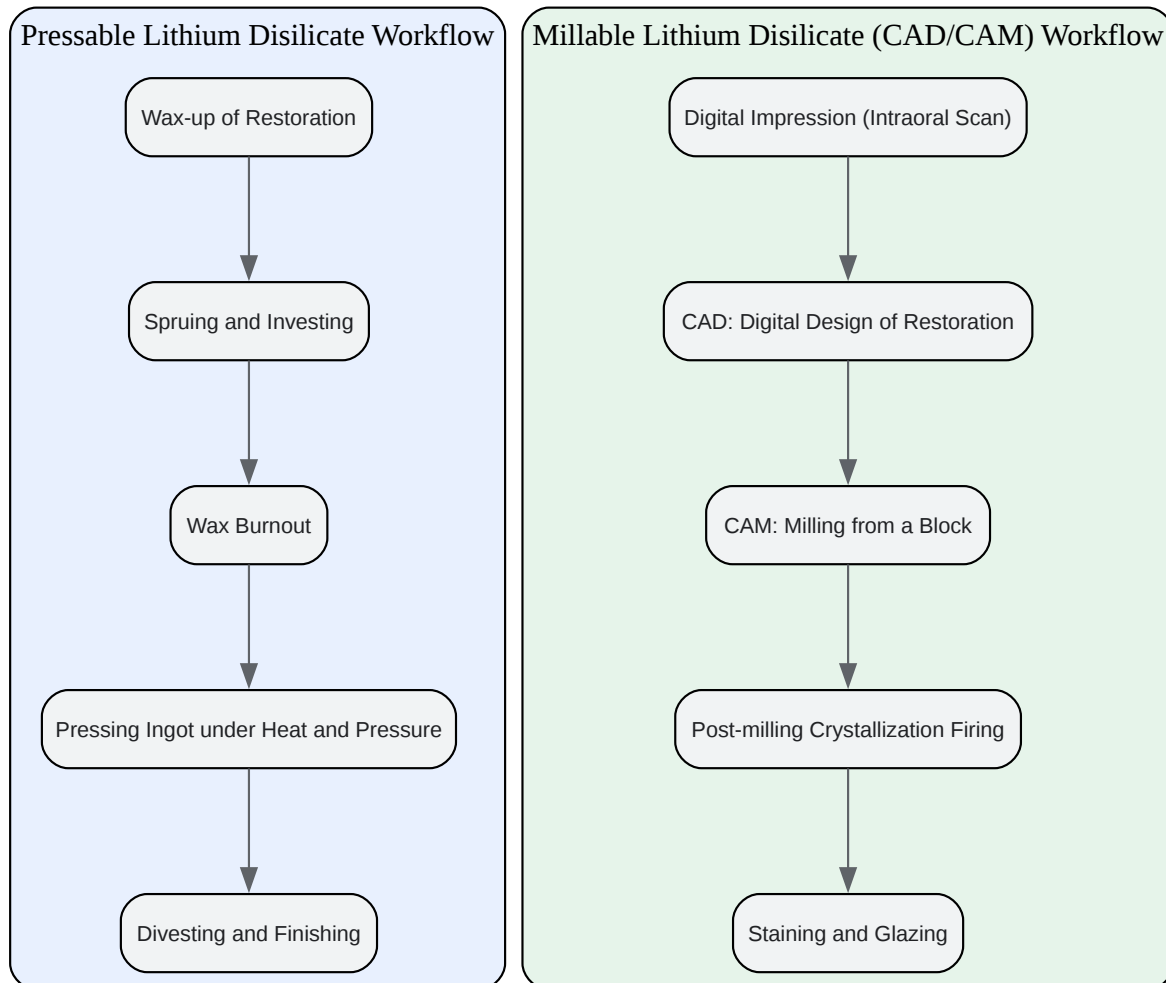
Fabrication Method	Fracture Toughness (MPa·m <sup>1/2</sup> )	Source
Pressable	2.75	<a href="#">[1]</a> <a href="#">[2]</a>
Pressable	2.65-2.81	<a href="#">[3]</a>
Millable (CAD/CAM)	2.25	<a href="#">[2]</a>

Table 3: Marginal Fit (Vertical Marginal Gap)

Fabrication Method	Mean Marginal Gap (µm)	Study Conclusion	Source
Pressable	38 ± 12	Significantly smaller gap than CAD/CAM	[5][6]
Millable (CAD/CAM)	45 ± 12	Clinically acceptable, but larger gap than pressed	[5][6]
Pressable	-	Better marginal fit than CAD/CAM	[7]
Millable (CAD/CAM)	-	Mean marginal gap measurements were greater	[7]
Pressable	51 (overall)	No significant overall difference	[8]
Millable (CAD/CAM)	44 (overall)	Milled chamfer had a significantly smaller gap than pressed shoulder	[8]

## Fabrication Workflows

The fundamental difference between pressable and millable **lithium disilicate** lies in their fabrication process. The pressable technique utilizes the lost-wax method, while the millable technique involves subtractive manufacturing from a pre-crystallized or partially crystallized block.



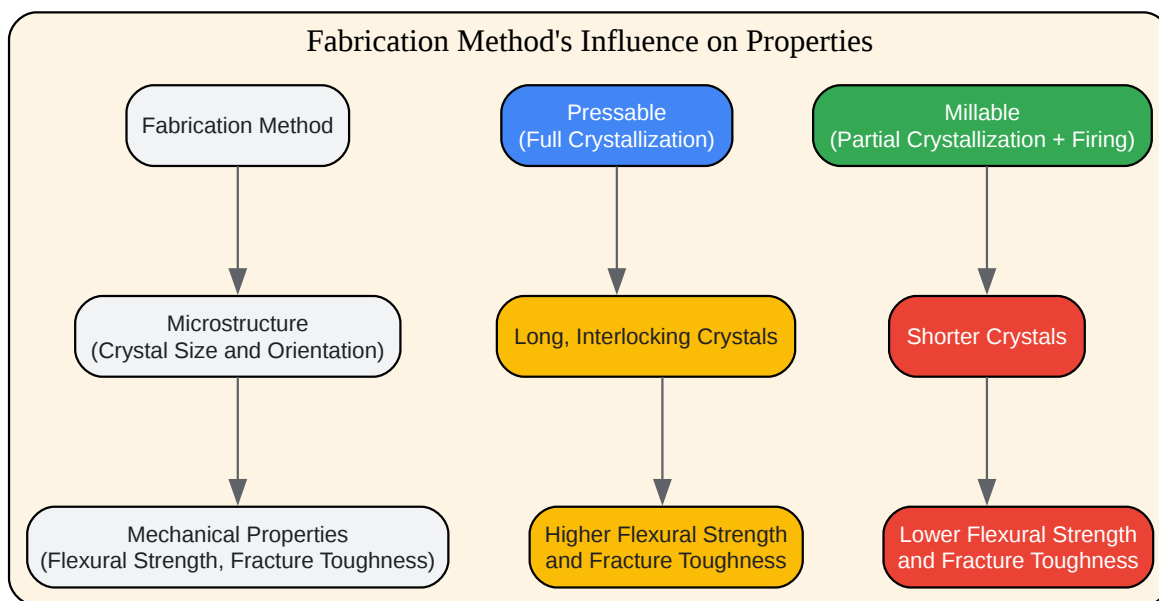
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Figure 1: Comparative workflows for pressable and millable **lithium disilicate**.

## Microstructure and Mechanical Properties

The fabrication method directly influences the microstructure of the **lithium disilicate**, which in turn determines its mechanical properties. Pressable **lithium disilicate** is fully crystallized at the factory, resulting in long, interlocking crystals that contribute to its high flexural strength and fracture toughness.<sup>[1][2]</sup> In contrast, millable blocks are often supplied in a partially crystallized

"blue" state (lithium metasilicate), which is softer and easier to mill.[2] A subsequent crystallization firing is required to achieve the final **lithium disilicate** structure, which typically consists of shorter crystals compared to the pressed version.[2] This difference in crystal size and orientation is a key factor in the observed variations in mechanical performance.



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*Figure 2: Relationship between fabrication, microstructure, and properties.*

## Experimental Protocols

The data presented in this guide is derived from studies employing standardized testing methodologies. Below are detailed protocols for key experiments.

### Flexural Strength Testing (Three-Point Bending Test)

This test is commonly used to determine the flexural strength of ceramic materials, in accordance with ISO 6872 standards.

- **Specimen Preparation:** Bar-shaped specimens of standardized dimensions (e.g., 3x4x30 mm) are fabricated using either the pressing or milling technique.[3] For millable specimens,

post-milling crystallization is performed according to the manufacturer's instructions. All specimens are polished to a standardized finish to minimize surface flaws.

- **Testing Apparatus:** A universal testing machine equipped with a three-point bending fixture is used.
- **Procedure:**
  - The specimen is placed on two supports with a defined span length.
  - A load is applied to the center of the specimen at a constant crosshead speed until fracture occurs.
  - The load at fracture is recorded.
- **Calculation:** The flexural strength ( $\sigma$ ) is calculated using the formula:  $\sigma = 3FL / 2bd^2$ , where  $F$  is the fracture load,  $L$  is the support span,  $b$  is the specimen width, and  $d$  is the specimen thickness.

## Fracture Toughness Testing (Indentation Strength Method)

Fracture toughness measures a material's resistance to crack propagation.

- **Specimen Preparation:** Polished bar-shaped specimens are prepared as for flexural strength testing.
- **Indentation:** A Vickers diamond indenter is used to create a controlled crack on the tensile surface of the specimen.
- **Flexural Test:** The indented specimen is then subjected to a three-point bending test as described above, with the indentation centered on the tensile side.
- **Calculation:** Fracture toughness (KIC) is calculated based on the fracture load of the indented specimen and the geometry of the indentation crack.

## Marginal Fit Analysis (Replica Technique)

This technique is used to measure the vertical marginal gap of crowns.

- Crown Fabrication: Crowns are fabricated for a standardized die (e.g., a prepared molar) using both pressable and millable techniques.[5][8]
- Replica Creation:
  - A low-viscosity silicone material is placed inside the crown, which is then seated on the die under a standardized load.[8]
  - After the silicone sets, it is carefully removed, creating a replica of the internal and marginal space.
  - A high-contrast, high-viscosity silicone is often used to fill the replica for better visualization.
- Measurement: The replica is sectioned, and the vertical distance between the edge of the crown margin and the preparation margin is measured at multiple predefined points (e.g., mesial, distal, facial, lingual) using a microscope at a specific magnification (e.g., 10x or 200x).[5][7]

## Clinical Performance and Survival

Both pressable and millable **lithium disilicate** restorations demonstrate high survival rates in clinical studies.[1][9][10] However, some systematic reviews suggest that heat-pressed veneers may have superior long-term survival and marginal adaptation compared to their CAD/CAM counterparts.[11] In terms of fatigue performance, pressed **lithium disilicate** monolithic crowns have shown better results than milled crowns.[12]

A study focusing on restorations for severe tooth wear reported a 100% survival rate for pressed **lithium disilicate** restorations over an average of 8.5 years, with a total failure rate of 5.5%.[9][10]

## Conclusion

The choice between pressable and millable **lithium disilicate** involves a trade-off between mechanical properties, marginal accuracy, and workflow efficiency.

- Pressable **lithium disilicate** generally exhibits superior flexural strength and fracture toughness due to its optimized, fully crystallized microstructure with long, interlocking crystals.[1][2] It has also been shown in several studies to provide a better marginal fit.[5][6][7]
- Millable **lithium disilicate** offers the significant advantages of a fully digital workflow, enhancing reproducibility and efficiency, particularly for chairside applications.[11] While some studies indicate slightly lower mechanical properties and larger marginal gaps compared to the pressed technique, the values are generally well within the clinically acceptable range.[5][6]

Ultimately, both fabrication methods yield clinically successful and aesthetically pleasing restorations. The selection should be based on the specific clinical situation, the desired mechanical performance, and the available fabrication technology. For cases demanding the highest strength and marginal integrity, the pressable technique may be preferred. For streamlined, single-visit restorations where efficiency is paramount, the millable CAD/CAM workflow is an excellent option.

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